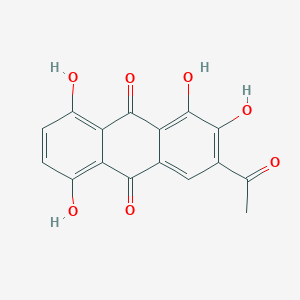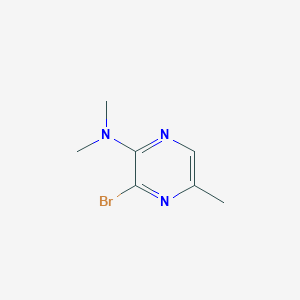
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its four hydroxyl groups and an acetyl group attached to the anthracene core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione typically involves the acetylation of 1,2,5,8-tetrahydroxyanthracene-9,10-dione. This can be achieved through the reaction of 1,2,5,8-tetrahydroxyanthracene-9,10-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the compound can yield hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester or ether derivatives of the original compound.
Scientific Research Applications
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit protein kinase CK2, an enzyme involved in various cellular processes including cell growth and survival. The inhibition occurs through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways.
Comparison with Similar Compounds
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks the acetyl group but shares the anthraquinone core structure.
1,4-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with hydroxyl groups at different positions.
Alizarin: A well-known dye with a similar anthraquinone structure but different functional groups.
Uniqueness: 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its vibrant color make it valuable in both scientific research and industrial applications.
Properties
CAS No. |
92468-57-0 |
|---|---|
Molecular Formula |
C16H10O7 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O7/c1-5(17)6-4-7-10(16(23)14(6)21)15(22)12-9(19)3-2-8(18)11(12)13(7)20/h2-4,18-19,21,23H,1H3 |
InChI Key |
IGSPSMKFVRFYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)

![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)




![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)



